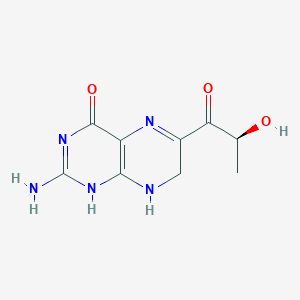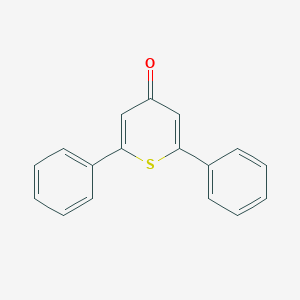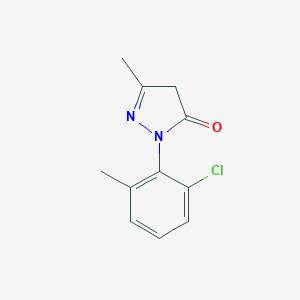
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known as Clomazone, is a widely used herbicide that belongs to the family of pyrazolones. It is used to control broadleaf and grassy weeds in various crops such as soybean, cotton, corn, and peanuts. Clomazone was first introduced in the market in the 1980s and has since gained popularity due to its effectiveness and low toxicity.
Wirkmechanismus
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one inhibits the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. The inhibition of carotenoid biosynthesis leads to the death of the plant. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is absorbed by the plant through the roots and leaves and is translocated to the site of action.
Biochemische Und Physiologische Effekte
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and soil microorganisms. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been shown to have a short half-life in the environment, which reduces its potential for bioaccumulation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a useful tool for studying plant physiology and herbicide resistance in weeds. It is relatively easy to apply and has a low cost. However, its effectiveness can vary depending on the weed species and environmental conditions. Additionally, 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be toxic to some non-target organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. One area of interest is the development of new formulations that can improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential impact of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on soil microorganisms and its potential to leach into groundwater.
Synthesemethoden
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be synthesized by reacting 2-chloro-6-methylphenylhydrazine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling various weed species, including Palmer amaranth and waterhemp. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been studied for its impact on soil microorganisms and its potential to leach into groundwater.
Eigenschaften
CAS-Nummer |
117-23-7 |
|---|---|
Produktname |
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Molekularformel |
C11H11ClN2O |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
2-(2-chloro-6-methylphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(12)11(7)14-10(15)6-8(2)13-14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
PEHCLPGYMNFIOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
Andere CAS-Nummern |
117-23-7 |
Synonyme |
2-(2-chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



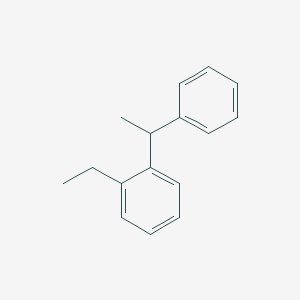
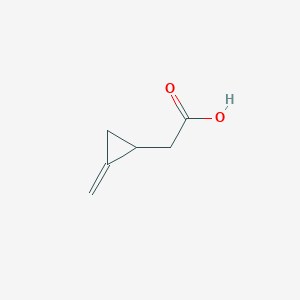
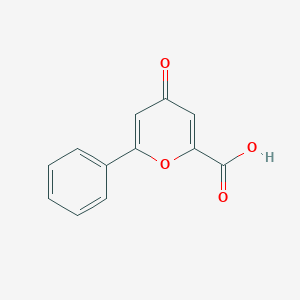
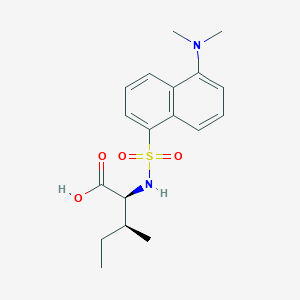
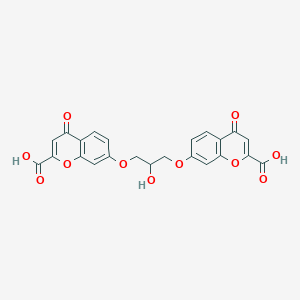

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
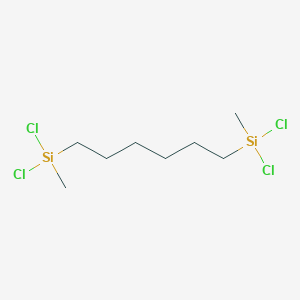
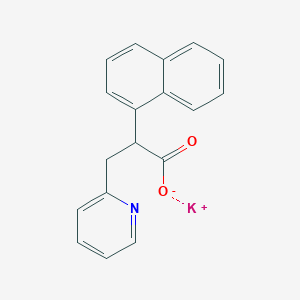
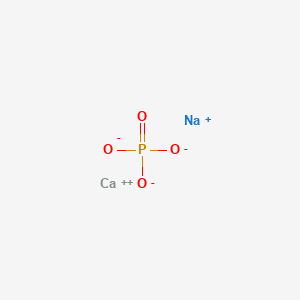
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
